(R)-叔丁基 2-(2-甲氧基-2-氧代乙基)吡咯烷-1-羧酸酯

描述

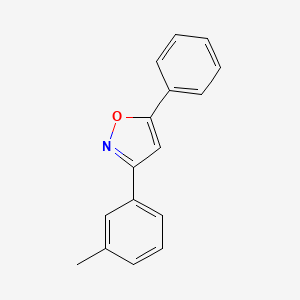

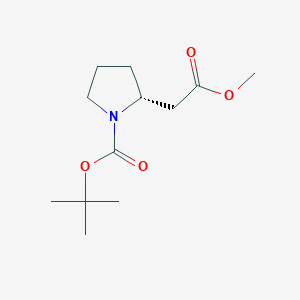

“®-tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” in its name indicates that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “tert-butyl” and “2-(2-methoxy-2-oxoethyl)” groups are substituents on the pyrrolidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a tert-butyl group, and a 2-(2-methoxy-2-oxoethyl) group. The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar 2-(2-methoxy-2-oxoethyl) group .科学研究应用

N-杂环合成中的应用

手性亚磺酰胺,特别是对映纯的叔丁基亚磺酰胺,已成为胺及其衍生物立体选择性合成中的关键,为哌啶、吡咯烷和氮杂环丁烷等多种结构提供了通用的途径。这些结构是许多天然产物和药物化合物的基础,突出了 (R)-叔丁基 2-(2-甲氧基-2-氧代乙基)吡咯烷-1-羧酸酯在促进复杂有机合成过程中的价值 (Philip et al., 2020).

生物降解和环境归宿

该化合物的结构特征,特别是叔丁基,在环境科学中发挥着重要作用,特别是在土壤和地下水中乙基叔丁基醚 (ETBE) 等相关物质的生物降解和归宿中。研究已经发现能够好氧降解 ETBE(一种相关化合物)的微生物,这突出了了解结构对环境降解途径的影响的重要性 (Thornton et al., 2020).

吡咯烷在药物发现中的作用

吡咯烷环是 (R)-叔丁基 2-(2-甲氧基-2-氧代乙基)吡咯烷-1-羧酸酯中的核心结构,在药物化学中得到广泛应用。由于 sp^3 杂化,将其纳入生物活性分子中可以增强药效团探索,有助于分子的立体化学和三维 (3D) 覆盖。这种用途突出了该化合物在设计具有不同生物学特征的新药中的相关性 (Li Petri et al., 2021).

在植物防御机制中的作用

有趣的是,吡咯烷的衍生物,如脯氨酸和吡咯啉-5-羧酸盐 (P5C),已被证明与植物对病原体的防御有关。这些化合物在植物中的代谢受到严格调控,特别是在病原体感染和非生物胁迫期间,这突出了吡咯烷衍生物在合成应用之外的生物学重要性 (Qamar et al., 2015).

作用机制

未来方向

属性

IUPAC Name |

tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYBAKVGAMQFLJ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]heptanoic acid](/img/structure/B1149552.png)